An In-Depth Technical Guide to Methyl 5-bromobenzofuran-2-carboxylate: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to Methyl 5-bromobenzofuran-2-carboxylate: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromobenzofuran-2-carboxylate is a key heterocyclic building block in the field of organic synthesis. Its rigid benzofuran core, substituted with both an electron-withdrawing ester and a synthetically versatile bromine atom, makes it an invaluable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, offering field-proven insights for its effective utilization in research and development, particularly in the synthesis of potential drug candidates for neurological disorders, inflammation, and cancer.[1]
Core Chemical and Physical Properties
Methyl 5-bromobenzofuran-2-carboxylate presents as a stable crystalline solid under standard conditions. A thorough understanding of its physical and chemical identifiers is paramount for its proper handling, storage, and application in synthesis.
| Property | Value | Source |
| IUPAC Name | methyl 5-bromo-1-benzofuran-2-carboxylate | [1] |
| CAS Number | 26028-36-4 | [1] |
| Molecular Formula | C₁₀H₇BrO₃ | [1] |
| Molecular Weight | 255.06 g/mol | [1] |
| Boiling Point | 314.7±22.0 °C (Predicted) | |
| Density | 1.589 g/cm³ (Predicted) | |
| Storage | 2-8°C, sealed, dry |
Synthesis of Methyl 5-bromobenzofuran-2-carboxylate
The construction of the benzofuran ring system is a cornerstone of this molecule's synthesis. A common and effective method involves the reaction of a substituted salicylaldehyde with an alpha-haloacetate. This approach provides a direct route to the core structure.
Synthetic Pathway Overview
The synthesis initiates with the O-alkylation of 5-bromosalicylaldehyde with a methyl haloacetate, followed by an intramolecular condensation to form the furan ring. The use of a suitable base is critical for both the initial alkylation and the subsequent cyclization.
Caption: Synthetic route to Methyl 5-bromobenzofuran-2-carboxylate.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of the analogous ethyl ester and is expected to yield the desired methyl ester with minor modifications.
Materials:
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5-Bromosalicylaldehyde
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Methyl chloroacetate
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Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
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Dimethylformamide (DMF)
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Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate
Procedure:
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To a solution of 5-bromosalicylaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
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To this suspension, add methyl chloroacetate (1.1 eq) dropwise at room temperature.
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Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Methyl 5-bromobenzofuran-2-carboxylate.
Spectroscopic Characterization
The structural elucidation of Methyl 5-bromobenzofuran-2-carboxylate is confirmed through standard spectroscopic techniques.
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | Mass Spectrometry (EI) |
| Expected δ (ppm): | Expected δ (ppm): | m/z (relative intensity): |
| ~7.85 (d, 1H, Ar-H) | ~160.0 (C=O) | 254/256 ([M]⁺, isotopic pattern for Br) |
| ~7.50 (dd, 1H, Ar-H) | ~155.0 (C-O-C) | 223/225 ([M-OCH₃]⁺) |
| ~7.40 (d, 1H, Ar-H) | ~145.0 (Ar-C) | |
| ~7.30 (s, 1H, Furan-H) | ~130.0-115.0 (Ar-CH) | |
| ~3.95 (s, 3H, OCH₃) | ~115.0 (C-Br) | |
| ~110.0 (Furan-CH) | ||
| ~52.0 (OCH₃) |
Note: The provided NMR data is based on typical chemical shifts for this class of compounds and may vary slightly based on experimental conditions. The mass spectrometry data indicates the molecular ion peak with the characteristic bromine isotope pattern and a significant fragment corresponding to the loss of the methoxy group.[1]
Reactivity and Synthetic Applications
The synthetic utility of Methyl 5-bromobenzofuran-2-carboxylate stems from the reactivity of both the ester functionality and the bromine substituent.
Reactions at the Bromine Position: Cross-Coupling
The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents, significantly expanding the molecular diversity accessible from this starting material.
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
Exemplary Suzuki Coupling Protocol:
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In a reaction vessel, combine Methyl 5-bromobenzofuran-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium phosphate (2.0 eq).
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Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
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Add a solvent system, typically a mixture of 1,4-dioxane and water.
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Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.
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Monitor the reaction by TLC. Upon completion, perform an aqueous workup followed by extraction with an organic solvent.
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Purify the product by column chromatography.
Transformations of the Ester Group
The methyl ester at the 2-position can undergo a variety of classical ester transformations.
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Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often employing sodium hydroxide or potassium hydroxide in an alcohol/water mixture, is a common method. The resulting carboxylate can be protonated in an acidic workup to yield 5-bromobenzofuran-2-carboxylic acid, another valuable synthetic intermediate.
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Amidation: Direct conversion of the methyl ester to an amide can be achieved by heating with an amine, often in the presence of a catalyst or with the use of a sealed tube for volatile amines. This reaction provides access to a diverse range of benzofuran-2-carboxamides, which are of significant interest in medicinal chemistry.
Safety and Handling
Methyl 5-bromobenzofuran-2-carboxylate is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Methyl 5-bromobenzofuran-2-carboxylate is a versatile and valuable building block for organic synthesis. Its straightforward preparation and the differential reactivity of its functional groups provide a robust platform for the synthesis of a wide array of more complex, biologically active molecules. The protocols and data presented in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.
References
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PubChem. Methyl 5-bromo-1-benzofuran-2-carboxylate. National Center for Biotechnology Information. Available at: [Link].
